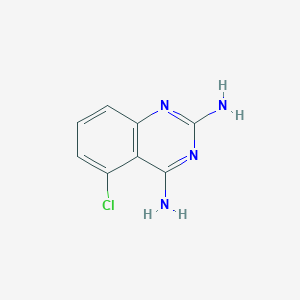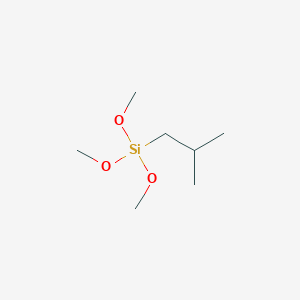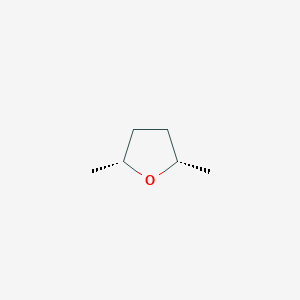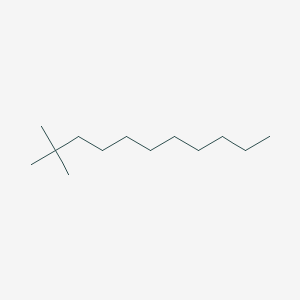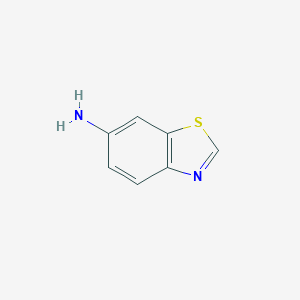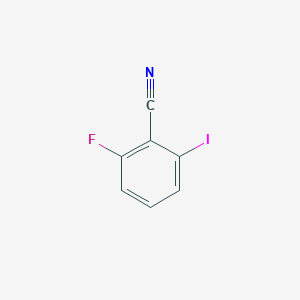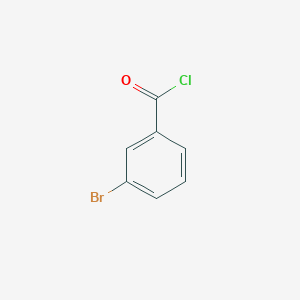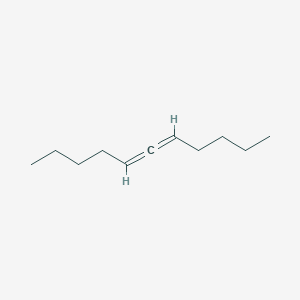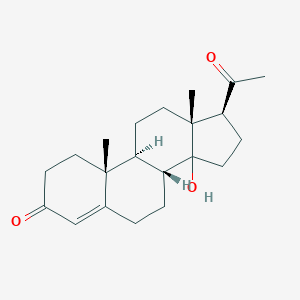
14alpha-Hydroxyprogesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14alpha-Hydroxyprogesterone (14α-OHP) is a steroid hormone that is synthesized from progesterone. It is an important intermediate in the biosynthesis of other steroid hormones, including cortisol, aldosterone, and testosterone. 14α-OHP has been extensively studied for its potential use as a diagnostic and prognostic marker in various conditions, including preterm labor, polycystic ovary syndrome, and congenital adrenal hyperplasia.
Mecanismo De Acción
The exact mechanism of action of 14α-OHP is not fully understood. It is thought to act primarily through binding to the progesterone receptor and modulating its activity. 14α-OHP has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in various conditions.
Efectos Bioquímicos Y Fisiológicos
14α-OHP has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of cortisol and aldosterone, two important steroid hormones involved in the regulation of blood pressure and electrolyte balance. 14α-OHP has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 14α-OHP in lab experiments is its ability to act as a biomarker for various conditions. Its production can be easily measured using standard laboratory techniques, making it a useful tool for diagnosis and monitoring. However, one limitation of using 14α-OHP in lab experiments is its complex synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research involving 14α-OHP. One area of interest is the development of new diagnostic and prognostic markers for various conditions. Another area of interest is the development of new therapeutic agents that target the progesterone receptor and modulate its activity. Additionally, further research is needed to fully understand the mechanism of action of 14α-OHP and its potential role in the treatment of various conditions.
Métodos De Síntesis
The synthesis of 14α-OHP involves the conversion of progesterone to 17α-hydroxyprogesterone (17α-OHP) by the enzyme 17α-hydroxylase. 17α-OHP is then converted to 14α-OHP by the enzyme 17,20-lyase. The synthesis of 14α-OHP is a complex process that involves multiple enzymatic steps and requires the presence of various cofactors.
Aplicaciones Científicas De Investigación
14α-OHP has been extensively studied for its potential use as a diagnostic and prognostic marker in various conditions. In preterm labor, elevated levels of 14α-OHP have been associated with an increased risk of preterm delivery. In polycystic ovary syndrome, 14α-OHP levels have been found to be elevated in some women and may be a useful marker for the condition. In congenital adrenal hyperplasia, 14α-OHP levels are often elevated due to a deficiency in the enzyme 21-hydroxylase, which is involved in the synthesis of cortisol.
Propiedades
Número CAS |
16031-66-6 |
|---|---|
Nombre del producto |
14alpha-Hydroxyprogesterone |
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21?/m1/s1 |
Clave InChI |
UAMNQIUKJVUQMR-JRBOJVLQSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES |
CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
SMILES canónico |
CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Sinónimos |
14 beta-hydroxyprogesterone 14-hydroxyprogesterone 14-hydroxyprogesterone, (14beta)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



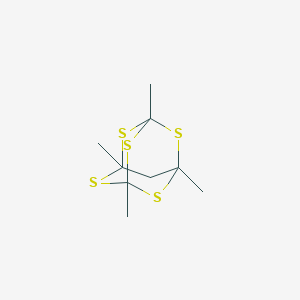
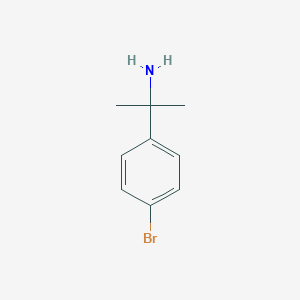
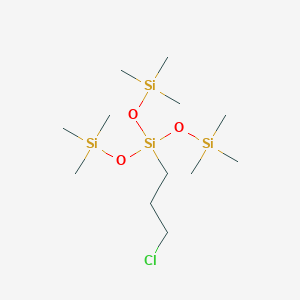
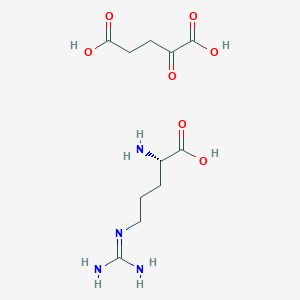
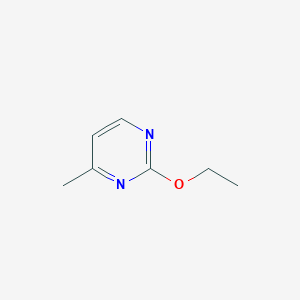
![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)
